4-(4-fluorophenyl)-3-(2-hydroxy-4,6-dimethylphenyl)-5-(prop-2-en-1-yl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-FLUOROPHENYL)-3-(2-HYDROXY-4,6-DIMETHYLPHENYL)-5-(PROP-2-EN-1-YL)-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE is a complex organic compound that belongs to the class of heterocyclic compounds It features a pyrrolo[3,4-c]pyrazole core structure, which is known for its diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-FLUOROPHENYL)-3-(2-HYDROXY-4,6-DIMETHYLPHENYL)-5-(PROP-2-EN-1-YL)-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Pyrrolo[3,4-c]pyrazole Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Fluorophenyl Group: This can be achieved through electrophilic aromatic substitution reactions using fluorobenzene derivatives.
Attachment of the Hydroxy-Dimethylphenyl Group: This step often involves coupling reactions such as Suzuki or Heck coupling.
Addition of the Prop-2-en-1-yl Group: This can be introduced via alkylation reactions using allyl halides.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This includes the use of advanced catalysts, controlled reaction environments, and efficient purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy group, leading to the formation of quinones.
Reduction: Reduction reactions can target the double bonds or the pyrazole ring, resulting in hydrogenated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (amines, thiols) are commonly employed.
Major Products
Oxidation: Quinone derivatives.
Reduction: Hydrogenated pyrrolo[3,4-c]pyrazole derivatives.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology
In biological research, the compound’s potential bioactivity is of interest. It may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Medicine
In medicine, derivatives of this compound are being explored for their therapeutic potential. They may exhibit anti-inflammatory, anti-cancer, or antimicrobial properties, making them candidates for drug development.
Industry
In the industrial sector, the compound can be used in the synthesis of specialty chemicals, polymers, and advanced materials. Its unique properties may also find applications in electronics and nanotechnology.
Mechanism of Action
The mechanism of action of 4-(4-FLUOROPHENYL)-3-(2-HYDROXY-4,6-DIMETHYLPHENYL)-5-(PROP-2-EN-1-YL)-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE involves interaction with specific molecular targets. These may include enzymes, receptors, or nucleic acids. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. Pathways involved may include signal transduction, gene expression, and metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-CHLOROPHENYL)-3-(2-HYDROXY-4,6-DIMETHYLPHENYL)-5-(PROP-2-EN-1-YL)-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE
- 4-(4-METHOXYPHENYL)-3-(2-HYDROXY-4,6-DIMETHYLPHENYL)-5-(PROP-2-EN-1-YL)-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE
Uniqueness
The presence of the fluorophenyl group in 4-(4-FLUOROPHENYL)-3-(2-HYDROXY-4,6-DIMETHYLPHENYL)-5-(PROP-2-EN-1-YL)-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE imparts unique electronic properties, enhancing its reactivity and potential bioactivity compared to its chloro- and methoxy-substituted analogs. This makes it a valuable compound for further research and development in various scientific fields.
Properties
Molecular Formula |
C22H20FN3O2 |
---|---|
Molecular Weight |
377.4 g/mol |
IUPAC Name |
4-(4-fluorophenyl)-3-(2-hydroxy-4,6-dimethylphenyl)-5-prop-2-enyl-1,4-dihydropyrrolo[3,4-c]pyrazol-6-one |
InChI |
InChI=1S/C22H20FN3O2/c1-4-9-26-21(14-5-7-15(23)8-6-14)18-19(24-25-20(18)22(26)28)17-13(3)10-12(2)11-16(17)27/h4-8,10-11,21,27H,1,9H2,2-3H3,(H,24,25) |
InChI Key |
OYSVSOXOTWECDL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)O)C2=NNC3=C2C(N(C3=O)CC=C)C4=CC=C(C=C4)F)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.